N-cyclohexyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl](4-methylphenyl)amino}cyclohexanecarboxamide
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Overview
Description
N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide is a complex organic compound known for its antioxidant properties. It is primarily used in the stabilization of polymers, especially polyamides, due to its thermal stability and non-discoloring properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide involves multiple steps. One common method includes the base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol, followed by further reactions to introduce the cyclohexyl and carboxamide groups . The reaction conditions typically involve the use of catalysts such as sodium methylate or potassium hydroxide, with controlled temperatures and reaction times to optimize yield and purity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and quality. The use of high-purity reagents and advanced purification techniques, such as crystallization and filtration, are common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, which can further undergo additional chemical transformations to yield a variety of derivatives .
Scientific Research Applications
N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide has a wide range of scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic applications in preventing oxidative damage in cells and tissues.
Industry: Utilized in the stabilization of plastics, rubbers, and other polymeric materials to enhance their durability and lifespan
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to polymers and biological molecules. The phenolic hydroxyl group plays a crucial role in this mechanism by donating hydrogen atoms to neutralize free radicals .
Comparison with Similar Compounds
Similar Compounds
Irganox 1098: Another antioxidant used for polymer stabilization, known for its thermal stability and non-discoloring properties.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: A hindered phenolic antioxidant used as a polymer stabilizer.
Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate): Used in food packaging for its antioxidant properties.
Uniqueness
N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide is unique due to its specific structural features, which provide a balance of hydrophobic and hydrophilic properties, making it highly effective in various applications. Its ability to stabilize polymers without causing discoloration is a significant advantage over other antioxidants .
Properties
Molecular Formula |
C37H54N2O3 |
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Molecular Weight |
574.8 g/mol |
IUPAC Name |
N-cyclohexyl-1-[N-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]-4-methylanilino]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C37H54N2O3/c1-26-16-19-29(20-17-26)39(37(22-12-9-13-23-37)34(42)38-28-14-10-8-11-15-28)32(40)21-18-27-24-30(35(2,3)4)33(41)31(25-27)36(5,6)7/h16-17,19-20,24-25,28,41H,8-15,18,21-23H2,1-7H3,(H,38,42) |
InChI Key |
PTVXSNHUWWBECR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C3(CCCCC3)C(=O)NC4CCCCC4 |
Origin of Product |
United States |
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